molecular formula C14H18O2 B15053418 2-Methyl-6-pentyl-1-benzofuran-4-ol CAS No. 61975-74-4

2-Methyl-6-pentyl-1-benzofuran-4-ol

Cat. No.: B15053418
CAS No.: 61975-74-4
M. Wt: 218.29 g/mol
InChI Key: GNZFJUXDPXEZFX-UHFFFAOYSA-N
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Properties

CAS No.

61975-74-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-methyl-6-pentyl-1-benzofuran-4-ol

InChI

InChI=1S/C14H18O2/c1-3-4-5-6-11-8-13(15)12-7-10(2)16-14(12)9-11/h7-9,15H,3-6H2,1-2H3

InChI Key

GNZFJUXDPXEZFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C=C(OC2=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Methyl-6-pentylbenzofuran-4-ol, typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the Friedel-Crafts alkylation followed by intramolecular cyclization is a widely used method . Another method involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran rings .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and selectivity. Recent advancements have focused on innovative synthetic routes that utilize catalytic systems to streamline the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-pentylbenzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-4-one derivatives, while reduction can produce benzofuran-4-ol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-pentylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. Additionally, its antibacterial effects are attributed to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzofuran
  • 6-Pentylbenzofuran
  • 4-Hydroxybenzofuran

Uniqueness

2-Methyl-6-pentylbenzofuran-4-ol is unique due to the presence of both a methyl and a pentyl group, which contribute to its distinct chemical and biological properties. Compared to other benzofuran derivatives, it exhibits enhanced anti-tumor and antibacterial activities, making it a promising candidate for further research and development .

Biological Activity

2-Methyl-6-pentyl-1-benzofuran-4-ol (C14H18O2), a compound belonging to the benzofuran family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group at the 4-position of the benzofuran ring, contributing to its reactivity. Its molecular weight is approximately 218.29 g/mol. The compound's unique alkyl chain length and hydroxyl group positioning significantly influence its solubility and biological activity compared to similar compounds.

Antimicrobial Properties

Studies indicate that derivatives of this compound exhibit promising antimicrobial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for several derivatives ranged from 0.78 μg/mL to 6.25 μg/mL, showcasing their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (μg/mL)Target Organism
This compound0.78 - 6.25Staphylococcus aureus
Compound A3.12E. coli
Compound B5.00Pseudomonas aeruginosa

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. It has shown activity against viral infections by inhibiting viral replication in cellular models. The specific mechanisms of action remain under investigation, but preliminary studies suggest that the hydroxyl group may play a critical role in binding to viral proteins.

Anticancer Potential

Recent studies have explored the anticancer properties of benzofuran derivatives, including this compound. In vitro assays demonstrated that certain derivatives induce apoptosis in cancer cell lines, such as K562 leukemia cells. The Annexin V-FITC assay indicated increased levels of reactive oxygen species (ROS) and activation of caspases, suggesting a mitochondrial pathway for apoptosis induction .

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound NameIC50 (μM)Cancer Cell Line
This compound12K562
Compound C11A2780 (Ovarian Cancer)
Compound D15MCF7 (Breast Cancer)

The biological activities of this compound are attributed to its structural characteristics:

  • Hydroxyl Group : Essential for antimicrobial and anticancer activities.
  • Alkyl Chain Length : Influences solubility and interaction with biological targets.
  • Benzofuran Nucleus : Provides a scaffold for diverse pharmacological effects.

Case Studies

  • Antimicrobial Study : A study conducted by Yempala et al. evaluated the antimicrobial efficacy of various benzofuran derivatives against M. tuberculosis, revealing that modifications at specific positions significantly enhance activity while maintaining low toxicity towards mammalian cells .
  • Anticancer Research : In a recent investigation, compounds derived from benzofurans were tested for their ability to induce apoptosis in leukemia cells, demonstrating that structural modifications can lead to enhanced pro-apoptotic effects .

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